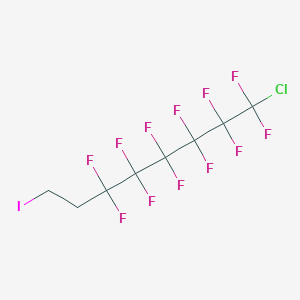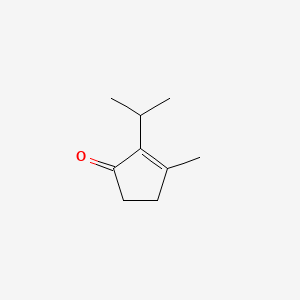
2,7-Di(pyridin-4-yl)-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Di(pyridin-4-yl)-9H-fluoren-9-one is a heterocyclic organic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties. This compound is composed of a fluorenone core with pyridinyl groups attached at the 2 and 7 positions, making it a versatile building block in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one typically involves the reaction of 2,7-dibromo-9H-fluoren-9-one with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,7-Di(pyridin-4-yl)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorene structure.
Substitution: The pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted fluorenones, reduced fluorene derivatives, and various substituted pyridinyl compounds .
科学的研究の応用
2,7-Di(pyridin-4-yl)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism by which 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and nucleic acids. These interactions can modulate various biological pathways, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- 2,7-Di(pyridin-4-yl)-9H-fluorene
- 2,7-Di(pyridin-4-yl)-9H-carbazole
- 2,7-Di(pyridin-4-yl)-9H-fluoren-9-one
Uniqueness
This compound stands out due to its unique combination of a fluorenone core and pyridinyl groups. This structure imparts distinct electronic properties, making it particularly useful in applications requiring strong fluorescence and specific binding interactions. Compared to its analogs, this compound offers enhanced stability and versatility in various chemical and biological contexts .
特性
分子式 |
C23H14N2O |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2,7-dipyridin-4-ylfluoren-9-one |
InChI |
InChI=1S/C23H14N2O/c26-23-21-13-17(15-5-9-24-10-6-15)1-3-19(21)20-4-2-18(14-22(20)23)16-7-11-25-12-8-16/h1-14H |
InChIキー |
CPPWDKJYBPADRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C(=O)C4=C2C=CC(=C4)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


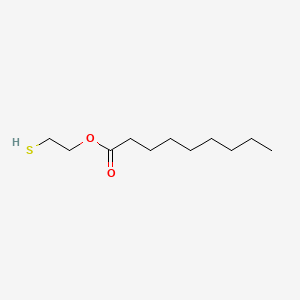

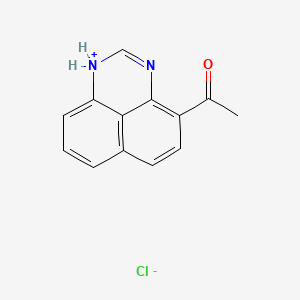
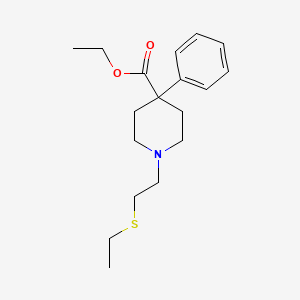


![1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13740385.png)
![10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1)](/img/structure/B13740397.png)
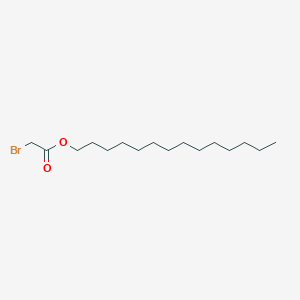
![1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13740406.png)


